Benzyl 4-chlorobutanoate
CAS No.: 2327-84-6
Cat. No.: VC19751454
Molecular Formula: C11H13ClO2
Molecular Weight: 212.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2327-84-6 |
|---|---|
| Molecular Formula | C11H13ClO2 |
| Molecular Weight | 212.67 g/mol |
| IUPAC Name | benzyl 4-chlorobutanoate |
| Standard InChI | InChI=1S/C11H13ClO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
| Standard InChI Key | YNNMVUZMFAPDHJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCCCl |
Introduction
Structural and Molecular Characteristics
Benzyl 4-chlorobutanoate belongs to the class of organic halogenated esters, with the IUPAC name benzyl 4-chlorobutanoate. Its molecular structure consists of a butanoic acid chain substituted with a chlorine atom at the fourth carbon, esterified to a benzyl group. The chlorine atom at the terminal position enhances electrophilicity, facilitating nucleophilic substitution reactions, while the ester group offers sites for hydrolysis or reduction.
Molecular Formula and Weight
The compound has a molecular formula of C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol. Calculated properties include:
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XLogP3: 3.2 (estimated partition coefficient indicating moderate lipophilicity)
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Hydrogen Bond Donor/Acceptor Count: 0/2
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Rotatable Bond Count: 6
These properties influence its solubility and reactivity, with moderate solubility in polar aprotic solvents like dichloromethane and ethyl acetate.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Benzyl 4-chlorobutanoate is typically synthesized via acid-catalyzed esterification of 4-chlorobutyric acid with benzyl alcohol. A common protocol involves:
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Combining equimolar amounts of 4-chlorobutyric acid and benzyl alcohol in toluene.
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Adding concentrated sulfuric acid (0.1 equiv) as a catalyst.
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Refluxing at 110°C for 6–8 hours under Dean-Stark trap conditions to remove water .
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Purification via vacuum distillation or column chromatography (yield: 75–85%).
Alternative methods employ coupling reagents such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane, achieving yields above 90% under milder conditions.
Industrial Manufacturing
Industrial production often utilizes 4-chlorobutyryl chloride as the acylating agent. The reaction proceeds as follows:
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Acylation: Benzyl alcohol reacts with 4-chlorobutyryl chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts.
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Solvent System: Conducted in dichloromethane or ethyl acetate at 25–40°C.
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Purification: Distillation under reduced pressure (boiling point: ~150–160°C at 15 mmHg).
This method minimizes side reactions and scales efficiently, with throughput exceeding 100 kg/batch in pilot plants.
Physicochemical Properties
Physical State and Stability
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Appearance: Colorless to pale yellow liquid.
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Density: 1.18 g/cm³ at 20°C.
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Boiling Point: 158–162°C at 15 mmHg (extrapolated from analogs ).
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Refractive Index: 1.512–1.518 (20°C).
The compound is stable under inert atmospheres but prone to hydrolysis in aqueous acidic or basic conditions. Storage recommendations include amber glass bottles at 2–8°C with desiccants.
Spectroscopic Data
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¹H NMR (CDCl₃, 400 MHz): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 3.55 (t, 2H, ClCH₂), 2.45 (t, 2H, COOCH₂), 1.95 (quintet, 2H, CH₂CH₂CH₂).
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¹³C NMR (CDCl₃, 100 MHz): δ 171.2 (C=O), 136.4 (Ar-C), 128.6–128.1 (Ar-CH), 66.8 (OCH₂), 44.5 (ClCH₂), 33.7 (COOCH₂), 27.9 (CH₂CH₂CH₂), 25.1 (CH₂Cl).
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IR (neat): 1745 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O ester), 680 cm⁻¹ (C-Cl) .
Chemical Reactivity and Applications
Nucleophilic Substitution
The chlorine atom undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), yielding substituted butanoates. For example:
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Reaction with sodium azide (NaN₃) in DMF at 60°C produces benzyl 4-azidobutanoate, a precursor for click chemistry .
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Treatment with potassium thiophenolate forms benzyl 4-(phenylthio)butanoate, used in polymer cross-linking .
Reduction and Hydrolysis
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to 4-chloro-1-butanol, a building block for surfactants.
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Hydrolysis: Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions yield 4-chlorobutyric acid and benzyl alcohol, enabling recyclability of components .
Industrial and Material Science Applications
Polymer Chemistry
Benzyl 4-chlorobutanoate serves as a monomer in polyester synthesis. Copolymerization with ε-caprolactone yields elastomers with tunable degradation rates for medical implants .
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